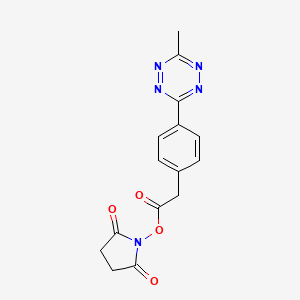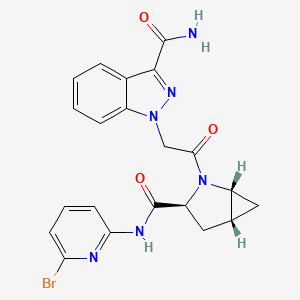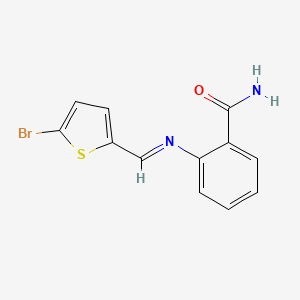
Ester de méthyltétrazine-NHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-N-hydroxysuccinimide ester is a chemical compound that features a methyltetrazine moiety and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with primary amines. The methyltetrazine group is particularly reactive towards trans-cyclooctenes, making it a valuable tool in bioorthogonal chemistry.
Applications De Recherche Scientifique
Methyltetrazine-N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Employed in the labeling and tracking of proteins, nucleic acids, and other biomolecules in live cells.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the modification of surfaces and materials for enhanced functionality and performance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-N-hydroxysuccinimide ester typically involves the reaction of methyltetrazine with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Methyltetrazine-N-hydroxysuccinimide ester follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyltetrazine-N-hydroxysuccinimide ester primarily undergoes substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for modifying biomolecules.
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues or aminosilane-coated surfaces.
Conditions: Neutral or slightly basic pH, typically around pH 7-8, at room temperature.
Major Products: The major product formed from the reaction of Methyltetrazine-N-hydroxysuccinimide ester with primary amines is a stable amide bond. This covalent bond is robust and resistant to hydrolysis, making it ideal for bioconjugation applications.
Mécanisme D'action
The mechanism of action of Methyltetrazine-N-hydroxysuccinimide ester involves the formation of covalent bonds with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group to form a stable amide bond. The methyltetrazine moiety can further react with trans-cyclooctenes through an inverse electron-demand Diels-Alder reaction, enabling bioorthogonal labeling and conjugation.
Comparaison Avec Des Composés Similaires
Methyltetrazine-N-hydroxysuccinimide ester is unique due to its dual functionality, combining the reactivity of the N-hydroxysuccinimide ester with the bioorthogonal properties of the methyltetrazine group. Similar compounds include:
Tetrazine-PEG5-N-hydroxysuccinimide ester: Features a polyethylene glycol spacer for increased solubility and flexibility.
Dibenzocyclooctyne-N-hydroxysuccinimide ester: Utilized for strain-promoted azide-alkyne cycloaddition reactions.
Maleimide-PEG-succinimidyl ester: Commonly used for thiol-reactive bioconjugation.
These compounds share similar applications in bioconjugation and click chemistry but differ in their specific reactivity and functional groups.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHJLZOOHNOUCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid](/img/structure/B608918.png)









